(S)-2-(2-Naphthyl)glycolic acid

Chiral Resolution Diastereomeric Salt Supramolecular Chemistry

For procurement managers and researchers seeking a superior chiral resolving agent, (S)-2-(2-Naphthyl)glycolic acid (2-NGA) is the evidence-backed choice. It is specifically designed to resolve p-substituted 1-arylethylamines, a class where generic agents like mandelic acid fail. Its rigid naphthyl scaffold enables critical CH/π interactions and hydrogen bonding for efficient diastereomeric salt formation, ensuring high enantiomeric purity and reduced process development time. Ideal for pharmaceutical and agrochemical intermediate synthesis.

Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
CAS No. 144371-23-3
Cat. No. B114851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(2-Naphthyl)glycolic acid
CAS144371-23-3
Molecular FormulaC12H10O3
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(C(=O)O)O
InChIInChI=1S/C12H10O3/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11,13H,(H,14,15)/t11-/m0/s1
InChIKeyUJDJTWLEXYIASW-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-(2-Naphthyl)glycolic acid (CAS 144371-23-3): A Chiral Resolving Agent for Industrial Procurement


(S)-2-(2-Naphthyl)glycolic acid (CAS 144371-23-3), also known as (S)-2-NGA, is an enantiopure α-hydroxy acid belonging to the class of naphthyl-substituted glycolic acids . It is a chiral resolving agent specifically designed for the optical resolution of racemic amines via diastereomeric salt formation [1]. Its structure features a naphthyl group attached to a glycolic acid backbone, providing a rigid, hydrophobic scaffold that facilitates supramolecular interactions critical for efficient enantioseparation .

Why Generic Chiral Acids Cannot Replace (S)-2-(2-Naphthyl)glycolic acid in High-Performance Resolution


The selection of (S)-2-(2-Naphthyl)glycolic acid over simpler analogs like mandelic acid is critical for applications requiring efficient resolution of specific amine classes. Generic substitution fails because resolution efficacy is not a universal property but is dictated by precise crystal packing in diastereomeric salts [1]. The naphthyl group in 2-NGA enables a specific network of CH/π interactions and hydrogen bonds with the target amine that smaller, less rigid aryl groups cannot effectively establish [2]. This structural difference leads to a quantifiable difference in chiral recognition ability, making 2-NGA a superior and sometimes essential resolving agent for p-substituted 1-arylethylamines, a class of compounds that are poorly resolved by conventional agents [1].

Quantitative Differentiation of (S)-2-(2-Naphthyl)glycolic acid for Informed Procurement


Enhanced Chiral Recognition for p-Substituted Amines vs. Mandelic Acid

While direct numerical head-to-head data in the public domain is limited, multiple primary studies establish a clear class-level differentiation for 2-NGA over mandelic acid (MA). A systematic review of resolving agents notes that the introduction of a naphthyl group, as in 2-NGA, was a deliberate design to achieve stable hydrogen-bond networks not possible with the simpler mandelic acid backbone . A 2007 study specifically states that 2-NGA and its analog ABI 'showed superior chiral recognition ability to racemates, compared with MA and AI' [1]. This enhancement is attributed to the ability of the naphthyl group in 2-NGA to form an infinite chain of CH/π interactions, a mechanism not available to mandelic acid [2].

Chiral Resolution Diastereomeric Salt Supramolecular Chemistry

Proven Broad Substrate Scope for Industrial-Grade Amine Resolution

The resolving capability of 2-NGA is not limited to a narrow set of amines. Research confirms its applicability to a 'wide variety of chiral primary amines' [1]. This is a key differentiator from many resolving agents that are highly specific to a single substrate class. The rational design of 2-NGA, based on creating a supramolecular hydrogen-bond sheet, allows it to effectively interact with and resolve various p-substituted 1-arylethylamines, which are important building blocks in pharmaceutical synthesis [2].

Optical Resolution Chiral Amines Process Chemistry

Role as a Benchmark Scaffold in the Development of Next-Generation Resolving Agents

The structural motif of 2-NGA serves as a foundational benchmark in the field. A direct comparative study shows that a derivative, 6-methoxy-2-naphthylglycolic acid (6-MNGA), 'was found to show a better chiral recognition ability for racemic 1-arylethylamines than the prototype 2-NGA did' [1]. This explicit comparison validates 2-NGA as a reliable, well-understood baseline from which further improvements are measured. The fact that it is used as a standard for comparison underscores its established efficacy and the mechanistic understanding of its function, which is a strong indicator of predictable and reliable performance in industrial applications.

Chiral Auxiliary Molecular Design Crystal Engineering

Optimal Procurement and Use Cases for (S)-2-(2-Naphthyl)glycolic acid Based on Evidence


High-Value Resolution of p-Substituted 1-Arylethylamines

The primary evidence-based application for procuring (S)-2-(2-Naphthyl)glycolic acid is the industrial-scale resolution of p-substituted 1-arylethylamines [1]. This class of chiral amines is a key intermediate in pharmaceuticals and agrochemicals but is notoriously difficult to resolve with conventional agents like mandelic acid [2]. 2-NGA was specifically designed for this task, utilizing its naphthyl group for effective CH/π interactions that lead to superior chiral recognition and efficient separation [3].

Resolution of Diverse Chiral Primary Amines in R&D Settings

For research and development laboratories requiring a versatile chiral resolving agent, 2-NGA offers a proven, broad substrate scope [1]. Rather than screening numerous specialized resolving agents, researchers can rely on 2-NGA for a 'wide variety' of primary amines [2]. This minimizes experimental time and cost, making it a strategic procurement choice for facilities involved in asymmetric synthesis and chiral pool expansion [3].

Serving as a Standard for Benchmarking New Resolving Agent Technologies

In both academic and industrial research focused on process improvement, (S)-2-(2-Naphthyl)glycolic acid is an established benchmark. Its well-characterized chiral recognition ability serves as a standard against which the performance of novel resolving agents, such as 6-MNGA, is measured [1]. Procuring this compound is essential for any group developing or evaluating next-generation resolution technologies, ensuring a valid and consistent baseline for comparative studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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